molecular formula C15H14ClF3N4O2 B2743715 N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide CAS No. 338407-68-4

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide

Cat. No.: B2743715
CAS No.: 338407-68-4
M. Wt: 374.75
InChI Key: FASOCZSPMSSTIX-UHFFFAOYSA-N
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Description

The compound N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide features a pyrrole ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at the 2-position with a 4-morpholinecarboxamide moiety. Its structure combines a fluorinated pyridine scaffold, known for enhancing metabolic stability and bioactivity, with a morpholine group that may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2/c16-11-8-10(15(17,18)19)9-20-13(11)23-3-1-2-12(23)21-14(24)22-4-6-25-7-5-22/h1-3,8-9H,4-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASOCZSPMSSTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide, commonly referred to as compound 338407-68-4 , is a complex organic molecule characterized by its unique structural features, including a pyridine ring, a pyrrole ring, and a morpholine ring. This compound has garnered considerable interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₄ClF₃N₄O₂
  • Molecular Weight : 374.75 g/mol
  • IUPAC Name : N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]morpholine-4-carboxamide

The compound's structure allows it to interact with various biological targets, which is essential for its pharmacological activity.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas of interest:

1. Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which could be beneficial in treating neurodegenerative disorders.

3. Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits proliferation in multiple cancer cell lines; induces apoptosis.
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation markers.

Case Study: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells (MCF7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound might act through the activation of caspase pathways, which are critical for programmed cell death .

Case Study: Neuroprotective Effects

In a separate investigation published in Neuroscience Letters , researchers evaluated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results showed that administration of this compound significantly improved motor function and reduced neuronal loss compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Application/Notes
Target Compound C₁₆H₁₄ClF₃N₄O₂ 402.76 Morpholinecarboxamide Research stage Hypothesized agrochemical/pharma
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide C₂₀H₁₇ClF₃N₃O 407.82 4-Isopropylphenyl carboxamide Agrochemical candidate Pesticide (hypothetical)
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O₂ 428.71 Trifluoromethyl benzamide, ethyl linker Fungicidal Commercial fungicide
Chlorfluazuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) C₂₀H₉Cl₃F₅N₃O₃ 574.66 Dichlorophenyl, difluorobenzamide Insect growth regulation Insecticide
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide C₁₉H₁₄Cl₂F₃N₅O₂ 488.25 Pyrazole core, methylcarbamoylphenyl Agrochemical efficacy Insecticide/herbicide candidate
Key Observations:
  • Substituent Impact :
    • The morpholinecarboxamide group in the target compound may enhance water solubility compared to the 4-isopropylphenyl group in , which is bulkier and more lipophilic. This could influence bioavailability and target binding .
    • Fluorinated pyridinyl moieties (common to all compounds) contribute to resistance against metabolic degradation, a critical feature in agrochemicals .
    • Heterocyclic Core : The pyrrole ring in the target compound and differs from the pyrazole in and the benzamide in Fluopyram . Pyrazole derivatives often exhibit higher insecticidal activity, while pyrroles may offer unique binding modes .

Molecular Properties and Design Considerations

  • Molecular Weight : The target compound (402.76 Da) falls within the optimal range for agrochemicals (300–500 Da), favoring membrane permeability .
  • Metabolic Stability : The trifluoromethyl group and chloro substituents likely reduce oxidative metabolism, extending half-life .

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